
3-(Chloroacetyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloroacetyl)benzoyl chloride is an organic compound characterized by the presence of both a chloroacetyl group and a benzoyl chloride group. This compound is of significant interest in organic synthesis due to its bifunctional nature, which allows it to participate in a variety of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloroacetyl)benzoyl chloride typically involves the reaction of benzoyl chloride with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H5COCl+ClCH2COCl→C6H5COCH2COCl+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the carbonylation of methylene chloride or the oxidation of vinylidene chloride. These methods are preferred due to their efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Chloroacetyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines and alcohols, forming amides and esters, respectively.
Friedel-Crafts Acylation: The benzoyl chloride group can participate in Friedel-Crafts acylation reactions with aromatic compounds, forming ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (e.g., ethylamine) and alcohols (e.g., ethanol). The reactions are typically carried out at room temperature or slightly elevated temperatures.
Friedel-Crafts Acylation: This reaction often uses aluminum chloride as a catalyst and is conducted under anhydrous conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-(Chloroacetyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: The compound is used in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: It is utilized in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Chloroacetyl)benzoyl chloride involves its bifunctional nature, which allows it to react with a variety of nucleophiles. The chloroacetyl group is highly reactive towards nucleophiles, leading to the formation of amides and esters. The benzoyl chloride group can undergo electrophilic aromatic substitution reactions, facilitating the formation of ketones and other derivatives .
Comparaison Avec Des Composés Similaires
Benzoyl Chloride: Similar in structure but lacks the chloroacetyl group. It is less reactive towards nucleophiles compared to 3-(Chloroacetyl)benzoyl chloride.
Chloroacetyl Chloride: Contains only the chloroacetyl group and is primarily used in the synthesis of amides and esters.
Phenacyl Chloride: Similar in structure but contains a phenyl group instead of a benzoyl group.
Uniqueness: this compound is unique due to its bifunctional nature, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Propriétés
Numéro CAS |
76597-79-0 |
|---|---|
Formule moléculaire |
C9H6Cl2O2 |
Poids moléculaire |
217.05 g/mol |
Nom IUPAC |
3-(2-chloroacetyl)benzoyl chloride |
InChI |
InChI=1S/C9H6Cl2O2/c10-5-8(12)6-2-1-3-7(4-6)9(11)13/h1-4H,5H2 |
Clé InChI |
UVSIWLSXWCIGTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)Cl)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955457.png)
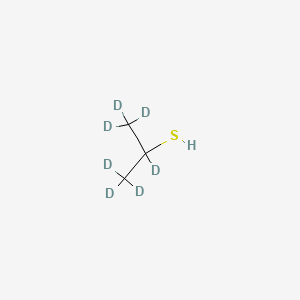
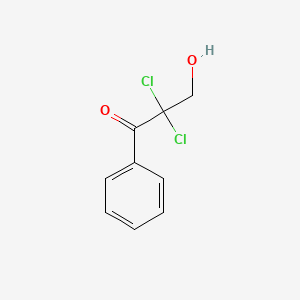
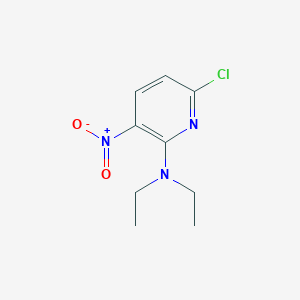
![2-Isopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13955479.png)
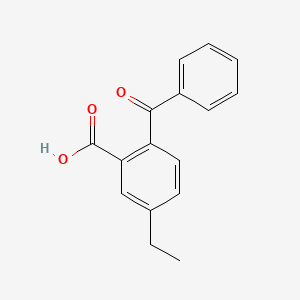
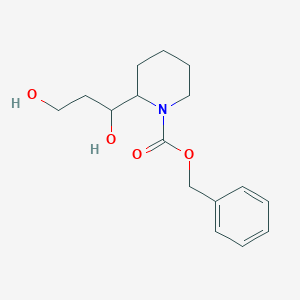

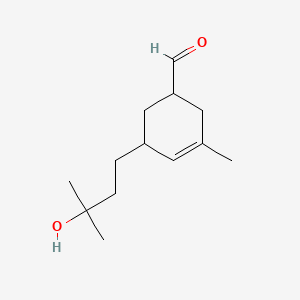
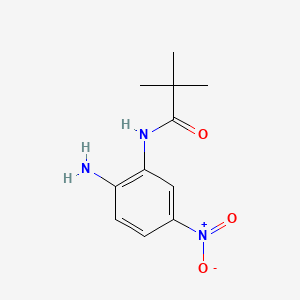
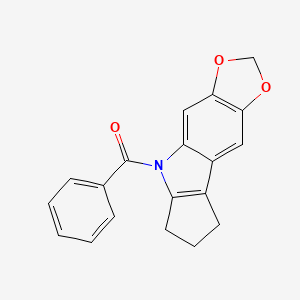

![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)
